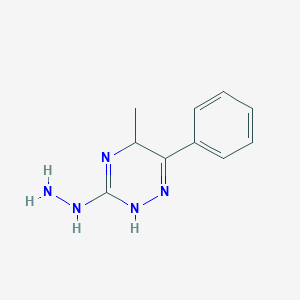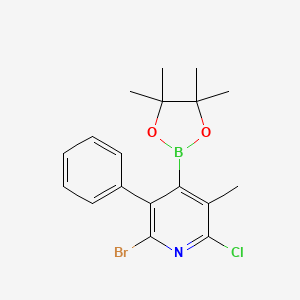![molecular formula C14H19NO2 B13116626 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine is a chemical compound with the molecular formula C14H19NO2 It features a cyclohexanamine moiety attached to a 2,3-dihydrobenzo[b][1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process is approximately 35%, and the structure of the product is confirmed using 1H-NMR analysis .
Industrial Production Methods
For large-scale production, the synthetic route is optimized to minimize side reactions and simplify the isolation process. Proper choice of solvents and reaction temperatures is crucial to increase yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound shares the dihydrobenzo[b][1,4]dioxin core but differs in the functional groups attached.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclohexanamine, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Another closely related compound with slight variations in the substituents.
Uniqueness
What sets 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine apart is its unique combination of the cyclohexanamine moiety with the dihydrobenzo[b][1,4]dioxin ring system. This structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H19NO2/c15-12-4-2-1-3-11(12)10-5-6-13-14(9-10)17-8-7-16-13/h5-6,9,11-12H,1-4,7-8,15H2 |
InChI Key |
DWNHRIWQJGOKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


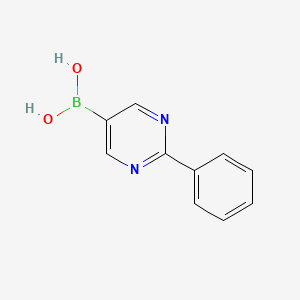
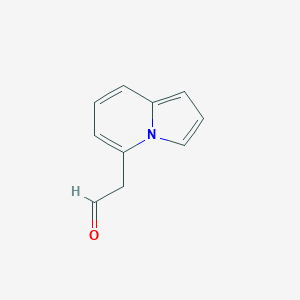
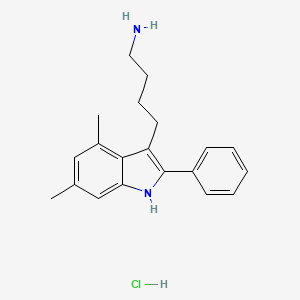


![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)
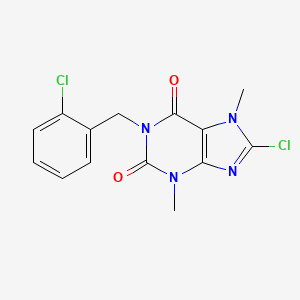

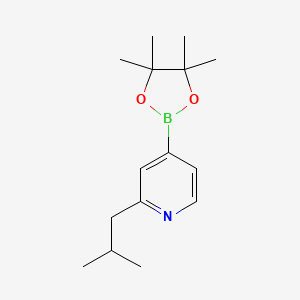
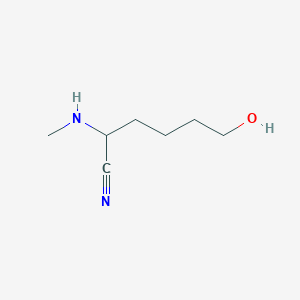
![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
